8-(4-ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
8-(4-ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound with a unique structure that includes a quinoline core, a dioxino ring, and various substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
8-(4-ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO5/c1-3-18-7-9-20(10-8-18)27(30)23-17-29(16-19-5-4-6-21(13-19)32-2)24-15-26-25(33-11-12-34-26)14-22(24)28(23)31/h4-10,13-15,17H,3,11-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXGOTZUXKFHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(4-ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxino Ring: The dioxino ring can be introduced via a cyclization reaction involving appropriate diol and aldehyde precursors.
Substitution Reactions: The ethylbenzoyl and methoxyphenylmethyl groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Industrial production methods would involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
8-(4-ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(4-ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-(4-ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 8-(4-ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one include other quinoline derivatives and dioxino-containing compounds. These compounds may share similar structural features but differ in their substituents and overall biological activities. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Biological Activity
8-(4-ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic compound belonging to the quinoline derivatives family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for its application in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinoline core fused with a dioxino ring. Its molecular formula is C23H24N2O3 with a molecular weight of 384.45 g/mol. The presence of various functional groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body. These interactions can modulate various biological processes relevant to therapeutic effects:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.
Biological Activity Data
| Biological Activity | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines (e.g., MCF-7) | |
| Anti-inflammatory | Reduces TNF-alpha levels in macrophages |
Case Studies
- Anticancer Efficacy : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Antimicrobial Studies : A series of experiments demonstrated that the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within acceptable therapeutic ranges.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its yield and purity for biological testing. Techniques such as continuous flow reactors have been explored to improve production efficiency while minimizing environmental impact.
Synthesis Overview
The synthesis typically involves several key steps:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the dioxino group via electrophilic substitution.
- Functionalization at specific positions to enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
